molecular formula C6H3BrCl2Mg B6292344 2,5-Dichlorophenylmagnesium bromide CAS No. 168427-19-8

2,5-Dichlorophenylmagnesium bromide

Cat. No.: B6292344
CAS No.: 168427-19-8
M. Wt: 250.20 g/mol
InChI Key: FMNFDQSQJWOCHG-UHFFFAOYSA-M
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Description

2,5-Dichlorophenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and used to form carbon-carbon bonds. The compound has the molecular formula C6H3BrCl2Mg and a molecular weight of 250.2 g/mol .

Safety and Hazards

The safety data sheet for a similar compound, Phenylmagnesium bromide, 3M in ether, indicates that it’s extremely flammable and may cause drowsiness, dizziness, severe skin burns, eye damage, and respiratory irritation . It’s reasonable to assume that 2,5-Dichlorophenylmagnesium bromide, 0.50 M in THF would have similar hazards.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenylmagnesium bromide is typically prepared by reacting 2,5-dichlorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

C6H3BrCl2+MgC6H3BrCl2MgC_6H_3BrCl_2 + Mg \rightarrow C_6H_3BrCl_2Mg C6​H3​BrCl2​+Mg→C6​H3​BrCl2​Mg

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorophenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halogens in aromatic compounds.

    Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous conditions.

    Substitution Reactions: Often requires a catalyst such as palladium.

    Coupling Reactions: Uses boronic acids or esters with a palladium catalyst.

Major Products:

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Aryl Compounds: Result from substitution and coupling reactions.

Scientific Research Applications

2,5-Dichlorophenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of drug intermediates.

    Industry: Applied in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • 3,5-Dichlorophenylmagnesium bromide
  • 2,4-Dichlorophenylmagnesium bromide
  • 3,5-Dimethylphenylmagnesium bromide

Comparison: 2,5-Dichlorophenylmagnesium bromide is unique due to the position of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may offer different selectivity and yield in synthetic applications.

Properties

IUPAC Name

magnesium;1,4-dichlorobenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNFDQSQJWOCHG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[C-]C=C1Cl)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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